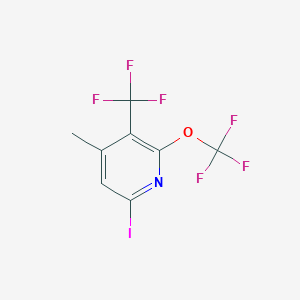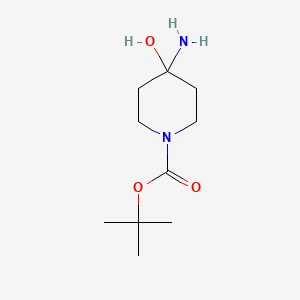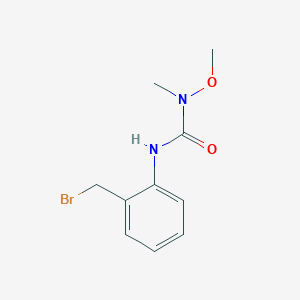![molecular formula C34H41NO6 B14795883 tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)
tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group. This compound is notable for its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters can be optimized using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme inhibition or activation. The tert-butyl group, in particular, can influence the compound’s reactivity and stability, making it a valuable tool in studying molecular mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl acetate: A simpler ester with similar reactivity but lacking the complex chiral centers.
tert-Butyl alcohol: A common alcohol used in organic synthesis with a similar tert-butyl group.
tert-Butylamine: An amine with a tert-butyl group, used in various chemical reactions.
Uniqueness
Tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate stands out due to its multiple chiral centers and functional groups, which provide unique reactivity and selectivity in chemical reactions. Its complex structure makes it a valuable compound for studying stereochemistry and chiral interactions in various scientific fields .
Propiedades
Fórmula molecular |
C34H41NO6 |
|---|---|
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H41NO6/c1-24(29(39-5)28-22-15-23-35(28)32(37)41-33(2,3)4)31(36)40-30(25-16-9-6-10-17-25)34(38,26-18-11-7-12-19-26)27-20-13-8-14-21-27/h6-14,16-21,24,28-30,38H,15,22-23H2,1-5H3/t24-,28-,29-,30-/m0/s1 |
Clave InChI |
RZVCQRZNBMAJPO-DFZCOPKLSA-N |
SMILES isomérico |
C[C@@H]([C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O[C@@H](C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES canónico |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)OC(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)
![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)
![7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid](/img/structure/B14795825.png)
![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)

![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)





